molecular formula C7H9ClN2O B13367297 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride

3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride

Cat. No.: B13367297
M. Wt: 172.61 g/mol
InChI Key: KQNUDGXMTNFPMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid generation of functionalized molecules in a single step with high atom economy . One common method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethylene, and ethylenediamine in a mixture of water and ethanol .

Industrial Production Methods: Industrial production methods for this compound often utilize environmentally benign solvents and operational simplicity. The catalyst-free approach is highlighted by its easily available starting materials, clean reaction profile, and tolerance of a wide variety of functional groups .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its pharmacological properties. It has been studied for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent . Its ability to interact with biological targets makes it a valuable compound in drug discovery and development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-6-carbohydrazide
  • Pyrido[1,2-a]pyrimidine-7-carbohydrazide
  • Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives

Comparison: Compared to these similar compounds, 3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride is unique due to its specific structure and the presence of the chloride ion. This structural difference can lead to variations in its reactivity, stability, and biological activity . For instance, while imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of pharmacological activities, the chloride ion in this compound may enhance its solubility and bioavailability .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1,2,4,5-tetrahydroimidazo[1,2-a]pyridin-4-ium-3-one;chloride

InChI

InChI=1S/C7H8N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-3,8H,4-5H2;1H

InChI Key

KQNUDGXMTNFPMH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2[NH+]1C(=O)CN2.[Cl-]

Origin of Product

United States

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